2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide
Beschreibung
BMS-983970 is an oral pan-Notch inhibitor developed for the treatment of various cancers. It has demonstrated significant anti-tumor activity in preclinical models, particularly in T-cell acute lymphoblastic leukemia and solid tumor xenograft models .
Eigenschaften
Molekularformel |
C26H26F4N4O3 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide |
InChI |
InChI=1S/C26H26F4N4O3/c27-19-8-4-7-17-20(15-5-2-1-3-6-15)32-23(25(37)33-21(17)19)34-24(36)16(11-12-26(28,29)30)18(22(31)35)13-14-9-10-14/h1-8,14,16,18,23H,9-13H2,(H2,31,35)(H,33,37)(H,34,36) |
InChI-Schlüssel |
RANYIWAZSQWERN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(C(CCC(F)(F)F)C(=O)NC2C(=O)NC3=C(C=CC=C3F)C(=N2)C4=CC=CC=C4)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of BMS-983970 involves a series of chemical reactions, primarily focusing on the 1,4-benzodiazepinone series. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is prepared through a series of steps involving the formation of key intermediates, followed by specific reaction conditions to achieve the final product .
Analyse Chemischer Reaktionen
BMS-983970 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
BMS-983970 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Notch signaling pathway and its role in cancer.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including T-cell acute lymphoblastic leukemia, breast cancer, non-small cell lung cancer, and colorectal carcinoma.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
BMS-983970 exerts its effects by inhibiting the Notch signaling pathway. The compound targets the γ-secretase enzyme, which is responsible for releasing the Notch intracellular domain. This domain then translocates to the nucleus and binds to the transcription factor CSL, activating the transcription of various target genes. By inhibiting this pathway, BMS-983970 can reduce uncontrolled cell proliferation, enhance apoptosis, and inhibit angiogenesis and metastasis .
Vergleich Mit ähnlichen Verbindungen
BMS-983970 is unique compared to other Notch inhibitors due to its oral bioavailability and potent anti-tumor activity. Similar compounds include:
BMS-906024: Another potent pan-Notch inhibitor, administered intravenously, with robust anti-tumor activity in multiple tumor xenograft models.
BMS-986012: A monoclonal antibody targeting Fuc-GM1, used in combination with nivolumab and chemotherapy for treating extensive-stage small cell lung cancer.
BMS-986122: A selective positive allosteric modulator of the μ-opioid receptor, investigated for its analgesic effects with reduced side effects compared to conventional opioid analgesics .
Biologische Aktivität
The compound 2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide , also known as BMS-983970 , is a pan-Notch inhibitor developed for potential therapeutic applications in oncology. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, preclinical efficacy, and potential clinical implications.
| Property | Value |
|---|---|
| Molecular Formula | C26H26F4N4O3 |
| Molecular Weight | 518.5 g/mol |
| IUPAC Name | 2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide |
| InChI | InChI=1S/C26H26F4N4O3/c27... |
BMS-983970 functions primarily as an inhibitor of the Notch signaling pathway . This pathway plays a crucial role in cell differentiation, proliferation, and apoptosis. The compound specifically targets the γ-secretase enzyme , which is responsible for the cleavage of the Notch receptor. By inhibiting this enzyme, BMS-983970 prevents the release of the Notch intracellular domain (NICD), thereby blocking its translocation to the nucleus where it would otherwise activate target gene transcription associated with tumor growth and survival.
Preclinical Studies
BMS-983970 has demonstrated significant anti-tumor activity in various preclinical models:
- T-cell Acute Lymphoblastic Leukemia (T-ALL) : In xenograft models of T-ALL, BMS-983970 effectively reduced tumor burden and improved survival rates.
- Solid Tumors : The compound has shown promise in inhibiting growth in solid tumor xenografts, suggesting a broad spectrum of anti-cancer activity.
The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells and inhibit angiogenesis—the formation of new blood vessels that supply tumors.
Case Study: Efficacy in T-cell Acute Lymphoblastic Leukemia
In a study involving T-cell acute lymphoblastic leukemia models:
- Dosage : Mice were treated with varying doses of BMS-983970.
- Results : Significant reduction in tumor size was observed at doses above 10 mg/kg compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.
Safety Profile
While detailed safety data for BMS-983970 is still under investigation, initial studies indicate a favorable safety profile with minimal side effects observed at therapeutic doses in animal models. Ongoing studies are expected to further elucidate its safety and tolerability in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
